N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
Description
N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a structurally complex organic compound featuring a benzamide core substituted with a 4-methoxybenzyl group and a pyridazine ring bearing a 4-methoxyphenoxy substituent (Figure 1). Its molecular formula is C₂₇H₂₃N₃O₄, with a molecular weight of approximately 453.50 g/mol. The compound’s design integrates multiple functional groups:
- Methoxy groups: Enhance lipophilicity and influence metabolic stability.
- Pyridazine ring: Contributes to π-π stacking interactions with biological targets.
- Benzamide backbone: Provides a rigid scaffold for molecular recognition.
Its synthesis typically involves multi-step reactions, including Suzuki coupling for pyridazine functionalization and amide bond formation.
Properties
Molecular Formula |
C22H15ClN4O3S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |
InChI Key |
UMDHBGHROAQGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid . The oxadiazole ring is then introduced through a reaction with appropriate reagents, such as hydrazine and carbon disulfide, followed by cyclization with chlorophenyl and methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Substituent Position and Activity Relationships
- Methoxy Positioning: The 4-methoxyphenoxy group in the target compound provides steric bulk and electron-donating effects, favoring interactions with hydrophobic binding pockets. In contrast, 6-methoxy analogues (e.g., N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide) exhibit reduced activity due to suboptimal spatial alignment.
- Halogenation vs. Methoxy Groups :
- Chlorine-substituted analogues (e.g., 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine) show lower solubility but higher electrophilic reactivity, leading to irreversible target binding.
Key Findings :
- The target compound demonstrates balanced potency across therapeutic areas, outperforming analogues in anti-inflammatory activity.
- Nitro-substituted derivatives (e.g., N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide) show superior anticancer activity but higher toxicity risks.
- Sulfonyl-containing compounds (e.g., N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide) excel in antimicrobial applications due to enhanced membrane penetration.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) :
- Target compound: 3.2
- Trifluoromethyl analogue: 4.1
- Tetrazole-containing analogue: 2.8
- Metabolic Stability (Human Liver Microsomes) :
- Target compound: 62% remaining after 1 hour.
- Piperazine-substituted analogue: 85% remaining due to reduced CYP450 metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
